molecular formula C19H30O4 B3034654 Androstan-17-one, 3,6,7-trihydroxy-, (3beta,5alpha,6alpha,7beta)- CAS No. 202415-95-0

Androstan-17-one, 3,6,7-trihydroxy-, (3beta,5alpha,6alpha,7beta)-

Cat. No.: B3034654
CAS No.: 202415-95-0
M. Wt: 322.4 g/mol
InChI Key: QXQKPOLNDSLJIW-DIGZGGAZSA-N
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Description

Androstan-17-one, 3,6,7-trihydroxy-, (3beta,5alpha,6alpha,7beta)- is a steroid compound with the molecular formula C19H30O4 and a molecular weight of 322.4 g/mol. It is known for its potential anti-inflammatory and antioxidant properties.

Mechanism of Action

Target of Action

Androstan-17-one, 3,6,7-trihydroxy-, (3beta,5alpha,6alpha,7beta)-, also known as Androsterone, is an endogenous steroid hormone, neurosteroid, and putative pheromone . It is a weak androgen with a potency that is approximately 1/7 that of testosterone . It is a metabolite of testosterone and dihydrotestosterone (DHT) .

Mode of Action

Androsterone interacts with its targets, primarily androgen receptors, in a similar manner to other androgens. It can be converted back into DHT via 3α-hydroxysteroid dehydrogenase and 17β-hydroxysteroid dehydrogenase, bypassing conventional intermediates such as androstanedione and testosterone . Androsterone is also known to be an inhibitory androstane neurosteroid, acting as a positive allosteric modulator of the GABA A receptor .

Biochemical Pathways

Androsterone is a part of the androgenic pathway, which is responsible for the development and maintenance of male characteristics. It is a metabolite of testosterone and DHT, and can be converted back into DHT via 3α-hydroxysteroid dehydrogenase and 17β-hydroxysteroid dehydrogenase . This bypasses conventional intermediates such as androstanedione and testosterone .

Pharmacokinetics

It is metabolized by enzymes such as 3α-hydroxysteroid dehydrogenase and 17β-hydroxysteroid dehydrogenase .

Result of Action

Androsterone’s action results in a variety of effects at the molecular and cellular level. As a weak androgen, it may contribute to the development and maintenance of male characteristics. As a neurosteroid, it can act as a positive allosteric modulator of the GABA A receptor, and possesses anticonvulsant effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Androstan-17-one, 3,6,7-trihydroxy-, (3beta,5alpha,6alpha,7beta)- can undergo various chemical reactions, including:

    Oxidation: Introduction of additional oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Androstan-17-one, 3,6,7-trihydroxy-, (3beta,5alpha,6alpha,7beta)- has several scientific research applications:

    Anti-inflammatory and Antioxidant Properties: It has been studied for its potential to reduce inflammation and scavenge free radicals.

    Bone Health: It may play a role in estrogen signaling and improving bone mineral density.

    Neurodegenerative Diseases: Potential neuroprotective effects in conditions like Alzheimer’s and Parkinson’s diseases.

Comparison with Similar Compounds

Similar Compounds

    Androsterone: An endogenous steroid hormone with similar anti-inflammatory and antioxidant properties.

    Epiandrosterone: A stereoisomer of androsterone with similar biological activities.

    Etiocholanolone: Another metabolite of testosterone with similar properties.

Uniqueness

Androstan-17-one, 3,6,7-trihydroxy-, (3beta,5alpha,6alpha,7beta)- is unique due to its specific hydroxylation pattern, which may confer distinct biological activities compared to other similar compounds .

Properties

IUPAC Name

(3S,5S,6R,7R,8R,9S,10R,13S,14S)-3,6,7-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30O4/c1-18-7-5-10(20)9-13(18)16(22)17(23)15-11-3-4-14(21)19(11,2)8-6-12(15)18/h10-13,15-17,20,22-23H,3-9H2,1-2H3/t10-,11-,12-,13+,15-,16+,17+,18+,19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXQKPOLNDSLJIW-DIGZGGAZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1C(C(C3C2CCC4(C3CCC4=O)C)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H](C[C@@H]1[C@H]([C@@H]([C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Androstan-17-one, 3,6,7-trihydroxy-, (3beta,5alpha,6alpha,7beta)-
Reactant of Route 2
Androstan-17-one, 3,6,7-trihydroxy-, (3beta,5alpha,6alpha,7beta)-
Reactant of Route 3
Androstan-17-one, 3,6,7-trihydroxy-, (3beta,5alpha,6alpha,7beta)-
Reactant of Route 4
Androstan-17-one, 3,6,7-trihydroxy-, (3beta,5alpha,6alpha,7beta)-
Reactant of Route 5
Androstan-17-one, 3,6,7-trihydroxy-, (3beta,5alpha,6alpha,7beta)-
Reactant of Route 6
Androstan-17-one, 3,6,7-trihydroxy-, (3beta,5alpha,6alpha,7beta)-

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